
AEZS-112
概要
説明
準備方法
The synthesis of AEZS-112 involves multiple steps, including the inhibition of tubulin polymerization and topoisomerase II . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that this compound is prepared through a series of chemical reactions that ensure its stability and efficacy as an anti-cancer agent .
化学反応の分析
AEZS-112 は、次のようないくつかのタイプの化学反応を受けます。
酸化と還元: これらの反応は、化合物の構造を修飾して抗癌特性を強化するために不可欠です。
置換反応: これらの反応で使用される一般的な試薬には、官能基の置換を促進するさまざまな有機溶媒と触媒が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、抗癌活性を保持する this compound の誘導体です.
科学的研究の応用
AEZS-112 は、以下の応用について広く研究されています。
作用機序
AEZS-112 は、細胞分裂に不可欠なタンパク質であるチューブリンの重合を阻害することで作用を発揮します . この阻害は、G2/M期における細胞周期停止につながり、最終的に細胞死を引き起こします。 さらに、this compound は、DNA複製に関与する酵素であるトポイソメラーゼ II を阻害し、抗癌特性にさらに貢献します .
類似の化合物との比較
This compound は、チューブリン重合とトポイソメラーゼ II の両方を標的とする二重の作用機序によりユニークです . 類似の化合物には以下が含まれます。
アムサクリン: 類似の抗癌特性を持つトポイソメラーゼ II 阻害剤.
パクリタキセル: 癌治療で使用されているよく知られたチューブリン阻害剤.
ビンブラスチン: 癌治療に応用される別のチューブリン阻害剤.
This compound は、チューブリン重合とトポイソメラーゼ II の両方を阻害する能力により際立っており、汎用性が高く強力な抗癌剤となっています .
類似化合物との比較
AEZS-112 is unique due to its dual mechanism of action, targeting both tubulin polymerization and topoisomerase II . Similar compounds include:
Amsacrine: A topoisomerase II inhibitor with similar anti-cancer properties.
Paclitaxel: A well-known tubulin inhibitor used in cancer therapy.
Vinblastine: Another tubulin inhibitor with applications in cancer treatment.
This compound stands out due to its ability to inhibit both tubulin polymerization and topoisomerase II, making it a versatile and potent anti-cancer agent .
生物活性
AEZS-112 is an orally active small molecule classified as a tubulin inhibitor, primarily investigated for its anti-tumor activity in various cancer types, particularly ovarian and endometrial cancers. This compound works by inhibiting the polymerization of tubulin, which is crucial for cell division, thereby inducing cytotoxic effects in cancer cells.
Tubulin Inhibition
This compound disrupts the normal function of tubulin, a protein that forms microtubules essential for mitosis. By preventing tubulin polymerization, this compound effectively halts the cell cycle, leading to cell death during mitosis. This mechanism is particularly advantageous as it operates independently of caspase pathways, suggesting a necrosis-like mode of cell death rather than apoptosis .
Cytotoxicity Profile
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity across multiple human cancer cell lines. The effective concentration (EC50) values indicate significant anti-tumor activity at low micromolar concentrations:
Cell Line | EC50 (µM) |
---|---|
Ishikawa | 0.0312 |
HEC 1A | 0.125 |
SKOV 3 | 5.0 |
OAW 42 | 0.5 |
OvW 1 | 0.125 |
PA 1 | 0.0312 |
The cytotoxic effects were assessed using various methods including crystal violet staining and FACS analysis of DNA content, which confirmed the drug's efficacy in inducing cell death .
Clinical Trials
This compound has undergone several phases of clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors and lymphoma. A Phase 1 study reported promising results, indicating that this compound could be a viable treatment option for patients who have exhausted other therapies .
In Vitro Studies
Research has shown that this compound not only inhibits tumor growth but also alters the expression of specific hub genes and microRNAs associated with cancer progression. Notable genes affected include NOL6, ATF3, and TUBB, which play roles in cellular stress responses and apoptosis pathways .
Resistance Mechanisms
Interestingly, this compound's effectiveness was not diminished by the inhibition of caspases, suggesting that cancer cells may develop resistance through alternative pathways that do not rely on traditional apoptotic mechanisms. This characteristic makes this compound a potential candidate for combination therapies aimed at overcoming resistance in cancer treatment .
Potential Combinations
Given its unique mechanism of action, future research may focus on combining this compound with other therapeutic agents to enhance its efficacy and minimize resistance development. Investigating its use alongside immunotherapies or other targeted agents could provide insights into more effective treatment regimens for resistant cancer types.
In Vivo Studies
Further preclinical studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding how this compound behaves within a living organism will be crucial for optimizing dosing strategies and improving therapeutic outcomes.
特性
CAS番号 |
1214741-69-1 |
---|---|
分子式 |
C25H23N3O2 |
分子量 |
397.5 g/mol |
IUPAC名 |
acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3 |
InChIキー |
YTECZQLINBWBIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。